7-Acetoxy-1-methylquinolinium iodide
Description
7-Acetoxy-1-methylquinolinium iodide is a specialized heterocyclic organic compound that has garnered attention in biochemical and analytical research. Its utility is intrinsically linked to its chemical structure, which combines the foundational properties of a quinolinium salt with a reactive acetyl group, rendering it a valuable tool for specific enzymatic assays.
The journey of quinolinium salts is deeply rooted in the history of quinoline (B57606) itself. Quinoline, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. iipseries.org A few years later, in 1842, Charles Gerhardt synthesized a similar compound he named 'Chinolein' through the distillation of quinine, an alkaloid renowned for its antimalarial properties. wikipedia.org This discovery highlighted the presence of the quinoline core in naturally occurring, biologically active molecules.
The late 19th century saw the development of several key synthetic methods for quinoline, such as the Skraup synthesis in 1880, which provided a more general route to these compounds from anilines and glycerol. numberanalytics.com This opened the door for broader exploration of quinoline chemistry. The quaternization of the nitrogen atom in the quinoline ring to form quinolinium salts was a natural progression, leading to compounds with altered solubility, electronic properties, and reactivity.
In analytical chemistry, quinolinium salts found early applications as components of dyes and indicators. Their charged nature and extended π-electron systems often result in colored compounds, a property that was exploited in classical analytical techniques. Furthermore, the ability to modify the quinoline ring with various functional groups allowed for the tuning of their chemical and physical properties for specific analytical purposes.
The introduction of a positive charge at the nitrogen atom, a process known as N-quaternization, significantly broadens the applications of the quinoline scaffold. These N-quaternized quinoline derivatives have demonstrated importance across a range of scientific fields.
In medicinal chemistry, these compounds have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. nih.gov The positive charge can enhance interactions with biological targets and improve water solubility. For instance, some N-quaternized quinolines have shown potent activity against various bacterial and fungal strains. nih.gov
In the realm of materials science, N-quaternized quinoline derivatives are explored for their optical and electronic properties. Their conjugated systems can give rise to fluorescence, making them useful as components in organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing ions and small molecules. researchgate.netresearchgate.net The ability to act as electron acceptors also makes them interesting candidates for various electronic applications.
Furthermore, in organic synthesis, quinolinium salts serve as versatile intermediates. The positive charge activates the quinoline ring, making it susceptible to nucleophilic attack and facilitating the synthesis of more complex heterocyclic structures. nih.gov
This compound, also known by the acronym AMQI, is a prime example of a highly specialized N-quaternized quinoline derivative. medchemexpress.com Its primary and most well-documented application is as a fluorogenic substrate for cholinesterases. medchemexpress.com
The core of its function lies in its enzymatic hydrolysis. In the presence of cholinesterase, the acetoxy group at the 7-position is cleaved, yielding 7-hydroxy-1-methylquinolinium iodide. This product of the enzymatic reaction exhibits distinct fluorescent properties compared to the original, non-fluorescent substrate. Specifically, the hydrolysis product is fluorescent, with an excitation maximum around 320 nm and an emission maximum at approximately 410 nm. medchemexpress.com
This "turn-on" fluorescence mechanism allows for the sensitive and continuous monitoring of cholinesterase activity. The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction. This property makes this compound a valuable tool for high-throughput screening of cholinesterase inhibitors, which are compounds of significant interest in the research of Alzheimer's disease and other neurological disorders. nih.gov
Below is a data table summarizing the key properties of this compound and its hydrolysis product.
| Property | This compound | 7-hydroxy-1-methylquinolinium iodide |
| Synonym | AMQI | - |
| CAS Number | 7270-83-9 | 7270-80-6 |
| Molecular Formula | C₁₂H₁₂INO₂ | C₁₀H₁₀INO |
| Fluorescence | Non-fluorescent | Fluorescent |
| Excitation Max (nm) | - | ~320 |
| Emission Max (nm) | - | ~410 |
The following table outlines the enzymatic reaction that is central to the function of this compound as a chemical probe.
| Reactant | Enzyme | Product |
| This compound | Cholinesterase | 7-hydroxy-1-methylquinolinium iodide |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-methylquinolin-1-ium-7-yl) acetate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUAVRXVEJBLFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=CC=[N+]2C)C=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432378 | |
| Record name | 7-Acetoxy-1-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7270-83-9 | |
| Record name | 7-Acetoxy-1-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 7 Acetoxy 1 Methylquinolinium Iodide and Analogous Quinolinium Salts
Established Synthetic Pathways to N-Alkylquinolinium Scaffolds
The construction of N-alkylquinolinium scaffolds is a foundational step in the synthesis of the target compound and its analogs. Traditional methods for N-alkylation of quinolines are well-established and widely utilized. One of the most direct approaches involves the reaction of a quinoline (B57606) derivative with an alkyl halide. For the synthesis of the 1-methylquinolinium (B1204318) cation, this typically involves reacting the parent quinoline with methyl iodide. This reaction, a classic example of quaternization of a tertiary amine, proceeds via an SN2 mechanism where the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic methyl group of the alkyl halide.
The efficiency of this N-alkylation can be influenced by several factors, including the solvent, temperature, and the nature of the substituents on the quinoline ring. Generally, polar aprotic solvents are employed to facilitate the reaction. The presence of electron-donating groups on the quinoline ring can enhance the nucleophilicity of the nitrogen atom, thereby accelerating the rate of quaternization. Conversely, electron-withdrawing groups can decrease the reactivity of the nitrogen, potentially requiring more forcing conditions.
Alternative established methods for the synthesis of the quinoline core itself, prior to N-alkylation, include classic named reactions such as the Skraup, Doebner-von Miller, and Combes quinoline syntheses. These methods provide access to a wide variety of substituted quinolines, which can then be subjected to N-alkylation to generate the desired quinolinium scaffolds. The choice of the initial quinoline synthesis often depends on the desired substitution pattern on the carbocyclic portion of the quinoline ring.
Introduction of Acetoxy Functionalities via Regioselective Synthesis
The introduction of an acetoxy group at the 7-position of the quinoline ring requires a regioselective approach. A common strategy involves the synthesis of the corresponding 7-hydroxyquinoline (B1418103), which can then be acetylated to yield the desired 7-acetoxy derivative. The synthesis of 7-hydroxyquinoline can be achieved through various methods, including the Skraup synthesis using m-aminophenol as a starting material.
Once the 7-hydroxyquinoline is obtained, the acetoxy group can be introduced through standard acetylation procedures. A widely used method is the reaction of the 7-hydroxyquinoline with acetic anhydride, often in the presence of a base such as pyridine (B92270). rjptonline.org The pyridine acts as a catalyst and also serves to neutralize the acetic acid byproduct formed during the reaction. This reaction is typically carried out at room temperature or with gentle heating to ensure complete conversion.
The regioselectivity of this process is inherent to the starting material, as the position of the hydroxyl group dictates the location of the subsequent acetylation. Therefore, the key to achieving the desired 7-acetoxy substitution lies in the successful synthesis of the 7-hydroxyquinoline precursor. Lipase-catalyzed regioselective acylation and hydrolysis reactions have also been explored for the synthesis of acetoxyhydroxynaphthalenes, which are structurally related to acetoxyquinolines, highlighting the potential for enzymatic methods in achieving high regioselectivity. rsc.org
Advanced Synthetic Techniques for Quinolinium Derivatization
In addition to established methods, contemporary organic synthesis offers a range of advanced techniques for the derivatization of quinolinium salts, enabling the construction of complex and diverse molecular architectures. These methods often provide greater efficiency, atom economy, and control over regioselectivity compared to traditional approaches.
Metal-Catalyzed C-H Activation in Quinolinium Synthesis
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including quinolines and quinolinium salts. mdpi.com This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and step-efficient synthetic route. Various transition metals, such as rhodium, palladium, and cobalt, have been employed to catalyze the selective C-H functionalization of quinolines. mdpi.comnih.govacs.org
For instance, rhodium(III)-catalyzed multiple C-H activation and annulation reactions have been developed for the synthesis of highly substituted polycyclic quinolinium-based compounds. nih.govresearchgate.net These reactions often proceed through the formation of a cyclometalated intermediate, where the metal coordinates to the nitrogen atom of the quinoline, directing the C-H activation to a specific position. nih.gov The presence of a chelating group, such as the nitrogen atom in 8-methylquinoline, can facilitate the formation of these cyclometalated complexes, leading to selective functionalization. nih.gov While much of the work has focused on the functionalization of the quinoline ring itself, these principles can be extended to the synthesis of complex quinolinium salts.
| Catalyst System | Substrate | Product Type | Reference |
| Rhodium(III) | Arylpyridiniums and Alkynes | Polycyclic Quinoliniums | nih.govresearchgate.net |
| Cp*Co(III) | 8-Methylquinoline and Alkynes | Alkenylated Quinolines | acs.org |
| Palladium | Quinoline N-oxides and Indoles | C2-Heteroarylated Quinolines | mdpi.com |
Cascade Intermolecular Cycloaddition/Oxidation Strategies
Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to the synthesis of complex molecules in a single operation, avoiding the isolation of intermediates and reducing waste. rsc.org In the context of quinolinium synthesis, cascade intermolecular cycloaddition/oxidation strategies have been developed to construct the quinolinium core and introduce functionality simultaneously.
One such strategy involves the metal-free cascade intermolecular cycloaddition/oxidation reaction of 3-formylchromones and N-substituted anilines to produce chromeno[3,2-c]quinolin-5-ium salts. researchgate.net This approach utilizes ambient air as a green oxidant. Another example is the cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition, which provides a multi-component reaction approach to heterocyclic compounds. rsc.org These cascade reactions often involve the in-situ generation of reactive intermediates that then undergo further transformations to yield the final product. The dearomative cycloaddition of quinolinium salts has also been explored for the synthesis of tetrahydroquinoline-embedded scaffolds. researchgate.net
Multi-component Reaction Paradigms
Multi-component reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot operation. rsc.org MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. rsc.orgnih.gov Several MCRs have been developed for the synthesis of quinoline and quinolinium derivatives. rsc.org
For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an efficient and rapid synthesis of multiply substituted quinolines. organic-chemistry.org This reaction is notable for being catalyst- and additive-free. The Povarov reaction, Gewald reaction, and Ugi reaction are other examples of MCRs that have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org These MCR-based approaches allow for the incorporation of various functional groups and substitution patterns, making them highly versatile for the synthesis of libraries of quinolinium compounds for various applications. rsc.orgresearchgate.net
| Reaction Type | Starting Materials | Product | Reference |
| Cascade Annulation | Aryl diazonium salts, nitriles, alkynes | Multiply substituted quinolines | organic-chemistry.org |
| Cyclization | Aldehyde, dimedone, 6-amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinolines | nih.gov |
| Povarov, Gewald, Ugi Reactions | Various | Diverse quinoline scaffolds | rsc.org |
Methodologies for Iodide Salt Formation in Quinolinium Compounds
The final step in the synthesis of 7-acetoxy-1-methylquinolinium iodide is the formation of the iodide salt. In many synthetic routes, the iodide anion is introduced concurrently with the N-alkylation step when methyl iodide is used as the alkylating agent. The reaction of the quinoline derivative with methyl iodide directly yields the N-methylquinolinium iodide salt.
If the quinolinium cation is formed with a different counter-anion, an anion exchange reaction can be performed to introduce the iodide. This can be achieved by treating a solution of the quinolinium salt (e.g., a bromide or chloride salt) with a source of iodide ions, such as sodium iodide or potassium iodide. The choice of solvent is crucial for this process, as the precipitation of the less soluble inorganic salt (e.g., sodium bromide or sodium chloride) can drive the equilibrium towards the formation of the desired quinolinium iodide.
Chemical Reactivity and Mechanistic Pathways of 7 Acetoxy 1 Methylquinolinium Iodide Derivatives
Hydrolysis Mechanisms of Acetoxy Groups in Quinolinium Systems
The acetoxy group at the 7-position of the quinolinium ring is susceptible to cleavage through both enzymatic and non-enzymatic hydrolytic pathways. The positively charged quinolinium nucleus significantly influences the reactivity of the ester linkage.
7-Acetoxy-1-methylquinolinium iodide is a structural analog of acetylcholine, the natural substrate for cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org As such, its acetoxy group can be enzymatically hydrolyzed by these biocatalysts. The mechanism mirrors that of acetylcholine hydrolysis, which occurs in a highly efficient, multi-step process within the enzyme's active site. acs.org
The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues located at the bottom of a deep gorge, as well as a peripheral anionic site (P-site) near the gorge entrance. acs.org The hydrolysis proceeds as follows:
Binding: The cationic 1-methylquinolinium (B1204318) head of the molecule binds to the active site, likely involving cation-π interactions with aromatic residues like tryptophan.
Acylation: The serine residue of the catalytic triad, activated by the adjacent histidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoxy group. This forms a tetrahedral intermediate which is stabilized by hydrogen bonds from the "oxyanion hole" of the enzyme.
Choline Analog Release: The intermediate collapses, leading to the acylation of the serine residue and the release of the alcohol product, 7-hydroxy-1-methylquinolinium iodide.
Deacylation: The acetylated enzyme then reacts with a water molecule, which is activated by the histidine residue. This regenerates the active serine residue and releases an acetate (B1210297) molecule, completing the catalytic cycle.
The rate of this enzymatic hydrolysis is dependent on the specific cholinesterase and the precise fit of the quinolinium derivative within the active site gorge. acs.org
In the absence of enzymes, the acetoxy group of this compound undergoes chemical hydrolysis, the rate of which is highly dependent on pH. The kinetics of this reaction are analogous to that of other phenolic esters, such as phenyl acetate, and exhibit distinct mechanisms in acidic, neutral, and basic conditions. researchgate.netresearchgate.netstanford.edu
Acid-Catalyzed Hydrolysis: At low pH, the reaction is subject to specific acid catalysis. The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by a water molecule. researchgate.net
Neutral Hydrolysis: In the neutral pH range (approximately pH 3-7), the hydrolysis rate is largely pH-independent and is primarily driven by the uncatalyzed attack of water. epa.gov
Base-Catalyzed Hydrolysis: At higher pH, the hydrolysis is dominated by specific base catalysis. The hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. stanford.eduepa.gov This is typically the fastest pathway.
The presence of the positively charged 1-methylquinolinium ring has a profound effect on the hydrolysis rate. As a potent electron-withdrawing group, it significantly increases the electrophilicity (positive character) of the carbonyl carbon atom. This makes the ester much more susceptible to nucleophilic attack, particularly by hydroxide ions. epa.govrsc.org Consequently, the rate of base-catalyzed hydrolysis for this compound is expected to be substantially faster than that of phenyl acetate or acetoxy-substituted benzenes lacking a strong electron-withdrawing group. rsc.orgstackexchange.com
| pH | Predominant Mechanism | Relative Rate for Phenyl Acetate (Model) |
| < 3 | Specific Acid Catalysis | Increases as pH decreases |
| 3 - 7 | Neutral (Water Attack) | Minimum, relatively constant |
| > 7 | Specific Base Catalysis | Increases rapidly as pH increases |
This interactive table illustrates the typical pH-rate profile for the hydrolysis of a model compound, phenyl acetate, which demonstrates the principles applicable to this compound. researchgate.netresearchgate.net
Annulation Reactions Involving Quinolinium Salts in Heterocycle Synthesis
Quinolinium salts are valuable precursors for the synthesis of complex, fused heterocyclic structures through annulation reactions—processes that form a new ring onto an existing scaffold. thieme-connect.com A key step in many of these reactions is the in-situ generation of a quinolinium ylide. An ylide is a neutral, dipolar species with adjacent positive and negative charges. doaj.org In this case, a base removes a proton from the 1-methyl group (or another α-carbon), creating a nucleophilic carbanion adjacent to the positively charged nitrogen atom of the quinolinium ring. This ylide can then act as a 1,3-dipole in various cycloaddition reactions. doaj.orgacs.org
Quinolinium ylides readily participate in cycloaddition reactions with a range of unsaturated molecules (dipolarophiles), providing direct pathways to polycyclic nitrogen-containing heterocycles. The specific type of cycloaddition depends on the nature of the ylide, the reaction partner, and the use of catalysts.
[3+2] Cycloaddition: This is a common reaction mode for quinolinium ylides, which act as 1,3-dipoles. They react with electron-deficient alkenes or alkynes to form five-membered rings. For instance, reaction with arylidene malononitriles in the presence of a base yields pyrrolo[1,2-a]quinoline derivatives with high regio- and stereoselectivity. doaj.org Vinylsulfonium salts have also been used as partners in [3+2] cycloadditions with N-aminoquinolinium salts to construct pyrazolo[1,5-a]quinoline scaffolds. acs.org
[5+2] Cycloaddition: Higher-order cycloadditions provide access to seven-membered rings. Gold-catalyzed reactions of quinolinium zwitterions with allenamides proceed via a [5+2] cycloaddition to afford fused 1,4-diazepine derivatives. rsc.org Similarly, rhodium catalysts can mediate a [5+2] cycloaddition between quinolinium ylides and alkynes to yield 1,4-oxazepine structures. nih.gov
[5+1] Cycloaddition: A copper-catalyzed dearomative [5+1] cycloaddition between quinolinium zwitterions and terminal alkynes has been developed to synthesize the pyrazino[1,2-a]quinoline skeleton. thieme-connect.com
[4+3] Cycloaddition: N-iminoquinolinium ylides can serve as four-atom components in phosphine-catalyzed [4+3] cycloadditions with allenoates, resulting in the formation of dinitrogen-fused seven-membered heterocyclic compounds.
| Reaction Type | Quinolinium Derivative | Unsaturated Partner | Catalyst | Resulting Heterocycle |
| [3+2] | Quinolinium Ylide | Electron-deficient Alkenes | Base | Pyrrolo[1,2-a]quinoline |
| [5+2] | Quinolinium Zwitterion | Allenamides | Gold (Au) | Fused 1,4-Diazepine |
| [5+2] | Quinolinium Ylide | Alkynes | Rhodium (Rh) | Fused 1,4-Oxazepine |
| [5+1] | Quinolinium Zwitterion | Terminal Alkynes | Copper (Cu) | Pyrazino[1,2-a]quinoline |
| [4+3] | N-Iminoquinolinium Ylide | Allenoates | Phosphine | Dinitrogen-fused heterocycle |
This interactive table summarizes various cycloaddition reactions involving quinolinium salt derivatives. thieme-connect.comdoaj.orgrsc.orgnih.gov
Quinolinium salts can undergo ring expansion to form larger heterocyclic systems, such as azepines (seven-membered rings). This transformation is often achieved by reacting the quinolinium salt with a carbene or carbene precursor. For example, the silver-catalyzed reaction of quinolinium zwitterions with diazoacetates leads to a dearomative ring expansion, yielding azepine derivatives. thieme-connect.com
The intermediate quinolinium ylides are also susceptible to sigmatropic rearrangements, which are common for onium ylides. These include:
thieme-connect.comacs.org-Rearrangement (Stevens Rearrangement): This involves the migration of a group from the positively charged heteroatom to the adjacent carbanionic carbon.
thieme-connect.comrsc.org-Rearrangement (Sommelet-Hauser Rearrangement): This is a concerted pericyclic reaction that is often favored in systems with allylic or benzylic groups.
These rearrangements can compete with cycloaddition pathways and lead to structurally diverse products.
The electrophilic nature of the quinolinium ring and the ability to form ylide intermediates dictate its reactivity towards other reactive species like diazo compounds and sulfur ylides.
Reactivity with Diazoacetates: Diazoacetates, particularly ethyl diazoacetate, are well-known precursors to carbenes, especially in the presence of metal catalysts (e.g., Rh, Cu, Ag). acs.org As mentioned, the reaction of quinolinium salts with diazoacetates in the presence of a silver catalyst results in a formal carbene insertion into the quinoline (B57606) ring system, triggering a ring expansion to form azepine derivatives. thieme-connect.com The reaction proceeds via a regioselective 1,4-dearomative addition of the diazoacetate.
Reactivity with Sulfonium Ylides: Sulfonium ylides are versatile carbon nucleophiles used in reactions like the Corey-Chaykovsky reaction to form epoxides and cyclopropanes. mdpi.com A sulfonium ylide can react with a quinolinium salt in several ways. The primary step involves the nucleophilic attack of the ylide's carbanion on one of the electrophilic carbons of the quinolinium ring (typically the C2 or C4 position). The resulting zwitterionic intermediate can then undergo various subsequent transformations:
Intramolecular Cyclization: The intermediate could cyclize, potentially leading to the formation of a three-membered ring (e.g., an epoxide or cyclopropane) fused to a dihydroquinoline scaffold, with the sulfide acting as a leaving group. mdpi.com
Rearrangement: The intermediate could undergo rearrangement pathways similar to those described for quinolinium ylides themselves.
Proton Transfer: Simple proton transfer could lead to a new, more stable ylide structure.
The specific outcome depends on the nature of the substituents on both the quinolinium salt and the sulfonium ylide, as well as the reaction conditions. oaes.ccoaepublish.com
Dearomative Periphery Modifications of Quinolinium Salts
The dearomative periphery modification of quinolinium salts has become a significant area of research, offering a powerful method for transforming flat, aromatic quinoline structures into complex, three-dimensional hydrogenated quinolines. acs.org This approach leverages the inherent reactivity of N-alkyl quinolinium salts, which are stable and easily accessible. acs.org The electrophilic character at the C2 and C4 positions of the quinolinium ring makes them susceptible to nucleophilic attack, leading to the formation of dihydroquinolines. acs.org
An innovative strategy in this area involves the dearomative periphery modification of quinolinium salts to create structurally complex pyrrolidine–tetrahydroquinoline polycyclic systems. acs.orgbohrium.com This transformation is noted for its complete regio- and diastereoselectivity. acs.orgbohrium.com A key feature of this methodology is that the reaction pathway can be controlled by simply adjusting the substituents on the quinolinium salt, allowing for divergent synthesis. acs.orgbohrium.com This process is characterized by its use of readily available starting materials, environmentally friendly conditions, and high efficiency in forming new bonds and rings. acs.orgbohrium.com
The versatility of this transformation has been demonstrated with a variety of quinolinium salts bearing different substitution patterns, successfully yielding the corresponding tetrahydroquinolines in yields ranging from 23–86%. acs.org
Photochemical Transformations and Reaction Mechanisms of Quinolinium Salts
Quinolinium salts exhibit rich and varied photochemical reactivity, making them valuable substrates and intermediates in organic synthesis. Upon N-alkylation, such as in this compound, the quinoline nucleus becomes significantly more electron-deficient, and its absorption spectrum shows a pronounced red-shift. acs.org This alteration enhances their potential as potent photooxidants. acs.org
The photochemical behavior of quinolinium salts often involves intramolecular electron transfer, leading to the formation of cation diradical intermediates. researchgate.net These reactive species can then proceed through various pathways to form complex molecular skeletons, often with high stereo- and regiocontrol. researchgate.net For instance, irradiation of N-allylquinolinium salts can lead to the formation of tetrahydroindolizidine moieties. researchgate.net
A plausible mechanism for some photochemical rearrangements involves the deprotonation of the quaternary ammonium salt under visible-light irradiation to provide benzoazepine derivatives. thieme-connect.com
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of quinolinium salts. scispace.com When photochemically excited, these molecules can act as strong oxidizing or reducing agents, initiating electron transfer. scispace.com In organized assemblies, PET processes are studied to understand the factors that govern the formation and decay of light-induced charge-separated states. mdpi.com The goal is often to create long-lived charge-separated states by controlling factors like the nature of donor and acceptor groups, their distance, and the surrounding environment. mdpi.com
Studies on zwitterionic quinolinium dyes have shown that intramolecular PET can occur from an anionic group to the excited quinolinium chromophore. scispace.com The efficiency of this process can be influenced by the solvent and the length of the spacer connecting the anionic group to the quinolinium core. scispace.com The Marcus theory of electron transfer provides a theoretical framework for understanding this dynamic fluorescence quenching behavior. scispace.com
Electron spin resonance (ESR) studies have also been employed to investigate electron-transfer processes between nucleophilic free radicals and quinolinium salts, shedding light on the persistence of the resulting heterocyclic radicals under photolytic conditions. rsc.org
| Research Finding | Method | Key Outcome |
| Intramolecular interaction of anionic headgroups with the excited quinolinium system. scispace.com | Stationary and time-resolved fluorescence spectroscopy. | Fluorescence lifetime depends on the spacer length, suggesting intramolecular PET. scispace.com |
| Electron-transfer between nucleophilic free-radicals and quinolinium salts. rsc.org | Electron Spin Resonance (ESR). | Provided mechanistic insights into the reactions of nucleophilic free radicals with protonated heteroaromatic bases. rsc.org |
| Photoinduced electron transfer in donor-bridge-acceptor systems. mdpi.com | Transient absorption spectroscopy. | Demonstrated the formation of charge-separated states and the factors influencing their lifetime. mdpi.com |
Photoreactivity in Oxygen-Containing Environments
The presence of molecular oxygen can significantly influence the photochemical pathways of quinolinium salts. Photolysis of aqueous solutions of certain benzazolo[3,2-a]quinolinium salts in the presence of oxygen has been studied using spin-trapping techniques. nih.gov These studies have shown that in the presence of a spin trap like 5,5-dimethyl-1-pyrroline-1-oxide (DMPO), a water-derived DMPO-OH spin-adduct is formed. nih.gov The formation of this adduct is at least partially dependent on the presence of oxygen, as lower concentrations are observed in argon-saturated solutions. nih.gov
Evidence for the formation of the superoxide ion (O₂⁻) has been obtained during the photolysis of 3-nitrobenzothiazolo[3,2-a]quinolinium chloride in an ¹⁷O-enriched oxygen atmosphere. nih.gov This suggests that electron transfer to molecular oxygen can be a key step in the photoreactivity of these compounds in aerobic conditions.
| Quinolinium Salt Derivative | Experimental Condition | Observed Species |
| 3-nitro-7-ethyl-benzimidazolo[3,2-a]quinolinium perchlorate | Photolysis in buffered aqueous solution with DMPO. nih.gov | Water-derived DMPO-OH spin-adduct. nih.gov |
| 3-nitrobenzothiazolo[3,2-a]quinolinium chloride | Photolysis in ¹⁷O-enriched oxygen atmosphere with DMPO. nih.gov | DMPO-¹⁷OH spin-adduct, indicating superoxide formation. nih.gov |
Electrochemical Reactions of Quinolinium Derivatives
The electrochemical behavior of quinolinium derivatives is closely tied to their molecular structure. Factors such as molecular planarity, which affects π-conjugation, and the nature of substituents play a major role in defining the mechanism of electrochemical charge transfer reactions. unimore.it Substituents also have a significant influence on the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule. unimore.it
Electrochemical methods have been utilized to drive reactions such as the amination of quinoline N-oxides. semanticscholar.org For instance, an electrochemical reaction between quinoline N-oxides and morpholine has been developed, catalyzed by Cu(OAc)₂. semanticscholar.org Depending on the solvent (CH₂Cl₂ or CH₃CN), this reaction can yield either 4-aminoquinoline N-oxides or 2-aminoquinoline N-oxides. semanticscholar.org The redox properties of the reactants and the multicomponent systems can be investigated using techniques like voltammetry and EPR spectroscopy to elucidate the reaction mechanism. semanticscholar.org
Advanced Spectroscopic and Photophysical Investigations of 7 Acetoxy 1 Methylquinolinium Iodide
Fluorescence Spectroscopy and Characterization of Quinolinium Fluorophores
Quinolone and its derivatives are recognized as important fluorophores. The fluorescence properties of these compounds are intricately linked to their molecular structure, particularly the nature and position of substituents on the quinoline (B57606) ring, as well as the surrounding microenvironment.
7-Acetoxy-1-methylquinolinium iodide is a fluorogenic substrate, meaning it is initially non-fluorescent or weakly fluorescent and can be chemically transformed into a highly fluorescent product. medchemexpress.com The primary mechanism for fluorescence activation in this compound is the hydrolytic cleavage of the acetoxy group at the 7-position. This hydrolysis, which can be catalyzed by enzymes such as cholinesterases, results in the formation of 7-hydroxy-1-methylquinolinium iodide. medchemexpress.com
The activation of fluorescence upon hydrolysis can be attributed to a significant change in the electronic properties of the quinolinium ring system. The acetoxy group (-OAc) is an electron-withdrawing group, which decreases the electron density of the aromatic system and can quench fluorescence through pathways that favor non-radiative decay. In contrast, the hydroxyl group (-OH) that replaces it is a strong electron-donating group. This donation of electron density into the quinolinium ring enhances the intramolecular charge transfer (ICT) character of the molecule upon excitation, which is a key factor for strong fluorescence in many organic dyes. The resulting 7-hydroxy-1-methylquinolinium cation is a more rigid and planar system with an extended π-conjugation, which leads to a significant increase in the fluorescence quantum yield.
The general mechanism for the acid-catalyzed hydrolysis of an ester involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. scbt.com In the context of enzyme-catalyzed hydrolysis, the ester is attacked by a nucleophilic residue in the enzyme's active site.
For instance, the closely related 1-methyl-7-amino-quinolinium fluorophore is known to exhibit a high fluorescence quantum yield in the range of 0.7 to 0.8 and a long fluorescence lifetime of approximately 12 to 13 nanoseconds. rsc.org This suggests that the 7-hydroxy derivative, the product of hydrolysis, is also likely to be a highly efficient fluorophore. Similarly, 7-hydroxycoumarin derivatives, which share the 7-hydroxy-aromatic scaffold, are well-characterized fluorophores with significant quantum yields. researchgate.net For example, a specific 7-hydroxycoumarin derivative has been reported to have a fluorescence quantum yield of 0.32 and a lifetime of 4.2 ns. researchgate.net
The fluorescence quantum yield is typically determined relative to a standard of known quantum yield, such as quinine sulfate or rhodamine B. The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is measured using techniques like time-correlated single-photon counting (TCSPC).
Table 1: Photophysical Properties of Structurally Related Fluorophores
| Compound | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| 1-Methyl-7-amino-quinolinium | 0.7 - 0.8 | 12 - 13 |
| 7-Hydroxycoumarin derivative | 0.32 | 4.2 |
Note: This table presents data for compounds structurally analogous to 7-hydroxy-1-methylquinolinium iodide to provide an estimate of its expected photophysical properties.
The fluorescence of quinolinium fluorophores can be quenched by various species, particularly anions. This quenching can occur through several mechanisms, including collisional (dynamic) quenching and static quenching. In collisional quenching, the quencher deactivates the excited state of the fluorophore through transient contact. This process is diffusion-controlled and is described by the Stern-Volmer equation:
I₀/I = 1 + Kₛᵥ[Q]
where I₀ and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant.
Halide ions (I⁻, Br⁻, Cl⁻) are known to be effective quenchers of quinolinium-based dyes. The quenching efficiency often follows the order I⁻ > Br⁻ > Cl⁻, which is related to the "heavy atom effect" that promotes intersystem crossing to the triplet state, and also to the electron-donating ability of the halide. Iodide, being a strong quencher, can significantly reduce the fluorescence intensity of the 7-hydroxy-1-methylquinolinium cation.
UV-Visible Absorption Spectroscopy of Quinolinium Compounds
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits an excitation maximum at approximately 320 nm, which corresponds to its principal absorption band in the ultraviolet region. medchemexpress.com Upon hydrolysis to 7-hydroxy-1-methylquinolinium, the absorption maximum is expected to shift, reflecting the change in the electronic structure of the chromophore. The electron-donating hydroxyl group generally leads to a red-shift (bathochromic shift) in the absorption maximum compared to the acetoxy group.
While the specific molar absorptivity (ε) for this compound is not widely reported, quinolinium derivatives typically have high molar absorptivities, often in the range of 10⁴ to 10⁵ L·mol⁻¹·cm⁻¹. This high value indicates a strong probability of electronic transition upon absorption of a photon.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Quinolinium Salts
Expected ¹H NMR Spectral Features:
Aromatic Protons: The protons on the quinolinium ring would appear in the aromatic region, typically between 7.0 and 9.5 ppm. The specific chemical shifts and coupling patterns would depend on their position relative to the nitrogen atom and the 7-acetoxy group. Protons adjacent to the positively charged nitrogen are expected to be significantly deshielded and appear at a higher chemical shift (downfield).
N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom would appear as a singlet, likely in the range of 4.0-4.5 ppm, due to the deshielding effect of the adjacent positive charge.
Acetoxy Protons: The methyl protons of the acetoxy group would also appear as a singlet, typically around 2.3-2.5 ppm.
Expected ¹³C NMR Spectral Features:
Quinolinium Carbons: The carbon atoms of the quinolinium ring would resonate in the aromatic region of the ¹³C NMR spectrum, generally between 120 and 160 ppm. The carbon atom attached to the oxygen of the acetoxy group would be expected at a higher chemical shift within this range.
N-Methyl Carbon: The carbon of the N-methyl group would likely appear in the range of 45-55 ppm.
Carbonyl Carbon: The carbonyl carbon of the acetoxy group is expected to have a chemical shift in the range of 168-172 ppm.
Acetoxy Methyl Carbon: The methyl carbon of the acetoxy group would appear at a much lower chemical shift, typically around 20-25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 9.5 | 120 - 160 |
| N-CH₃ | 4.0 - 4.5 | 45 - 55 |
| O-C(=O)-CH₃ | 2.3 - 2.5 | 20 - 25 |
| C=O | - | 168 - 172 |
Note: These are predicted chemical shift ranges based on the analysis of similar molecular structures.
Mass Spectrometry-Based Analytical Techniques for Quinolinium Metabolites and Derivatives
Mass spectrometry (MS) is a vital analytical technique for the identification and structural elucidation of organic compounds and their metabolites. In the analysis of this compound, mass spectrometry can be used to confirm its molecular weight and to study its fragmentation patterns.
For a cationic species like 7-acetoxy-1-methylquinolinium, soft ionization techniques such as electrospray ionization (ESI) are typically employed. The expected molecular ion in the positive ion mode would be the 7-acetoxy-1-methylquinolinium cation, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the cation (C₁₂H₁₂NO₂⁺).
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of N-alkylquinolinium salts often involves characteristic losses. For 7-acetoxy-1-methylquinolinium, likely fragmentation pathways would include:
Loss of the acetoxy group: Cleavage of the ester bond could lead to the loss of an acetyl group or acetic acid.
Loss of the N-methyl group: Cleavage of the N-methyl bond is another possible fragmentation pathway.
Ring fragmentation: The quinolinium ring itself can undergo fragmentation, leading to smaller charged species.
When analyzing metabolites, mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to detect and identify the hydrolyzed product, 7-hydroxy-1-methylquinolinium, as well as any subsequent metabolic modifications. The high sensitivity and specificity of mass spectrometry make it an indispensable tool for studying the fate of such compounds in biological systems.
Computational and Theoretical Studies on 7 Acetoxy 1 Methylquinolinium Iodide and Analogues
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become an essential tool for elucidating complex organic reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.
DFT calculations have been successfully employed to explore the reaction mechanisms of quinoline (B57606) derivatives. For instance, in the synthesis of functionalized benzo[h]quinolines, DFT calculations using the M06-2X functional were able to map out the free energy profiles of competing reaction pathways. researchgate.net This level of analysis allows researchers to understand why certain products are formed over others by identifying the kinetic and thermodynamic favorability of each step. By calculating the energy barriers of transition states, DFT can rationalize reaction outcomes and guide the optimization of reaction conditions for desired products. researchgate.netmdpi.com
The general process for elucidating a reaction pathway using DFT involves:
Geometry Optimization: Calculating the lowest energy structure for all relevant species (reactants, intermediates, products).
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products, which represents the highest energy barrier of the reaction step.
Frequency Calculation: Confirming the nature of the stationary points (i.e., minima for stable species, first-order saddle point for transition states) and calculating thermodynamic properties like free energy.
These calculations can reveal intricate details about bond formation and breakage, charge distribution changes throughout the reaction, and the influence of catalysts or solvent molecules on the reaction profile.
Molecular Modeling and Dynamics Simulations for Substrate-Enzyme Interactions
Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These methods are particularly valuable for understanding how a ligand, such as a 7-acetoxy-1-methylquinolinium analogue, interacts with a biological target, most notably enzymes like acetylcholinesterase (AChE).
Studies on quinoline-based compounds have utilized these techniques to explore their potential as enzyme inhibitors. For example, molecular modeling of 7-methoxytacrine-4-pyridinealdoxime, a related compound, was used to investigate its interactions with the active site of human acetylcholinesterase (HssAChE) inhibited by nerve agents. nih.gov Such studies typically involve:
Molecular Docking: Predicting the preferred orientation of the ligand when bound to the enzyme to form a stable complex. This provides an initial static snapshot of the interaction.
Molecular Dynamics (MD) Simulations: Simulating the behavior of the ligand-enzyme complex in a solvated environment over time (nanoseconds to microseconds). MD simulations reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and conformational changes in both the ligand and the enzyme upon binding. mdpi.comdntb.gov.uayoutube.com
Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the strength of the substrate-enzyme interaction.
These simulations can identify the specific amino acid residues crucial for binding and can elucidate the mechanism of inhibition. youtube.com For quinolinium compounds, which are often designed as AChE inhibitors, simulations can show how the positively charged quinolinium core interacts with aromatic residues in the enzyme's active site gorge. nih.govnih.gov
| Simulation Step | Objective | Typical Output |
|---|---|---|
| Molecular Docking | Predict the initial binding pose and orientation of the ligand in the enzyme's active site. | Binding scores (e.g., kcal/mol), 3D coordinates of the docked complex. |
| Molecular Dynamics (MD) | Assess the stability of the complex and observe dynamic interactions over time. | Trajectory files, Root Mean Square Deviation (RMSD) plots, interaction timelines. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimate the binding affinity between the substrate and the enzyme. | Free energy values (ΔG_bind) and contributing energy components. |
Prediction of Electronic Structure and Reactivity Parameters (e.g., EHOMO, ELUMO)
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org
DFT calculations are widely used to determine the energies of the HOMO and LUMO. schrodinger.com
EHOMO: The energy of the highest occupied molecular orbital. A higher EHOMO value indicates a greater electron-donating ability.
ELUMO: The energy of the lowest unoccupied molecular orbital. A lower ELUMO value suggests a greater electron-accepting ability.
HOMO-LUMO Gap (ΔE = ELUMO – EHOMO): A small gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. irjweb.com Conversely, a large gap suggests high stability. wikipedia.org
From these fundamental parameters, several other reactivity descriptors can be calculated, providing a more comprehensive picture of the molecule's chemical behavior.
| Parameter | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability of a molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
For a molecule like 7-acetoxy-1-methylquinolinium iodide, these parameters can help predict its susceptibility to nucleophilic or electrophilic attack and its potential to participate in charge-transfer interactions.
Computational Analysis of Anion Binding and Intermolecular Interactions
The structure of this compound involves a cationic quinolinium ring and an iodide anion. The interactions between these ions, as well as with their surrounding environment, are critical to the compound's properties. Computational methods are used to analyze these non-covalent interactions in detail.
A key interaction in this system is the anion-π interaction , which occurs between the iodide anion and the electron-deficient aromatic π-system of the quinolinium cation. researchgate.net Theoretical studies have shown that these interactions are energetically favorable and play a significant role in molecular recognition and crystal packing. researchgate.net Computational analyses of similar systems, like iodide anions interacting with quinoid rings, have revealed that this contact is strongly attractive, with the interaction energy estimated to be over -11 kcal/mol. nih.gov The nature of this interaction is primarily electrostatic, but with a significant contribution from dispersion forces. nih.gov
Furthermore, computational studies can explore cooperativity effects, where the anion-π interaction is influenced by other nearby non-covalent forces. rsc.orgnih.gov For the quinolinium cation, this could include:
Cation-π interactions: If interacting with another neutral aromatic ring.
π-stacking: Interactions between the quinolinium ring and other aromatic systems.
Hydrogen bonding: Particularly involving the acetoxy group or interactions with solvent molecules.
These complex interactions are modeled using high-level quantum chemical calculations, which can quantify the strength of each interaction and describe the geometry and electronic charge distribution of the resulting molecular assembly.
Applications in Advanced Chemical and Biochemical Research
Development of Fluorogenic Substrates for Enzyme Activity Assays
7-Acetoxy-1-methylquinolinium iodide is a fluorogenic compound recognized for its utility in biochemical assays. scbt.com Its quinolinium structure is key to its function, facilitating efficient electron transfer and enhancing fluorescence under specific conditions. scbt.com The molecule is designed to release a fluorescent signal in response to a specific biochemical interaction, making it a valuable tool for studying enzyme activities, substrate specificity, and kinetic properties. scbt.comscbt.com
The core mechanism involves an enzymatic reaction, typically hydrolysis, that cleaves the acetoxy group from the quinolinium core. The intact this compound molecule is non-fluorescent or weakly fluorescent. Upon enzymatic cleavage, it is hydrolyzed to 7-hydroxy-1-methylquinolinium iodide (a highly fluorescent product). This rapid deacetylation results in a significant and measurable increase in fluorescence, which serves as a sensitive indicator of enzyme activity. scbt.com The ionic nature of the compound also contributes to its solubility and reactivity in aqueous environments, making it suitable for diverse fluorescence-based assays. scbt.com
These types of substrates are crucial in biochemistry and molecular biology for monitoring reactions in real-time, allowing researchers to observe enzymatic processes that are otherwise difficult to detect with conventional methods. scbt.comscbt.com
Quantification of Cholinesterase Activity
A primary application of this compound is as a fluorogenic substrate for the enzyme cholinesterase. medchemexpress.commedchemexpress.com Cholinesterases, such as acetylcholinesterase (AChE), are critical enzymes that hydrolyze the neurotransmitter acetylcholine. sigmaaldrich.com The activity of these enzymes is a key indicator in various physiological and pathological processes. sigmaaldrich.combiocompare.com
In an assay, cholinesterase catalyzes the hydrolysis of the non-fluorescent this compound into two products: acetate (B1210297) and the highly fluorescent compound 7-hydroxy-1-methylquinolinium iodide. The intensity of the emitted fluorescence is directly proportional to the amount of fluorescent product formed, which in turn is proportional to the cholinesterase activity in the sample. sigmaaldrich.com This allows for the precise quantification of the enzyme's activity. The resulting fluorescent product can be detected using a fluorometer, with an excitation wavelength (Ex) of approximately 320 nm and an emission wavelength (Em) of around 410 nm. medchemexpress.commedchemexpress.com
This method provides a simple, direct, and sensitive procedure for measuring cholinesterase levels in various biological samples, including blood, serum, and plasma. sigmaaldrich.com
Table 1: Spectroscopic Properties for Cholinesterase Activity Assay
| Compound | Role | Excitation (nm) | Emission (nm) | Fluorescence |
|---|---|---|---|---|
| This compound | Substrate | ~320 | N/A | Low/None |
| 7-Hydroxy-1-methylquinolinium iodide | Product | ~320 | ~410 | High |
High-Throughput Screening Methodologies for Enzyme Inhibitors
The fluorogenic assay using this compound is well-suited for high-throughput screening (HTS), a process used extensively in drug discovery to test large numbers of compounds for their ability to modulate the activity of a biological target. scbt.comscbt.com Identifying inhibitors of enzymes like acetylcholinesterase is crucial for developing treatments for neurological diseases such as Alzheimer's disease. sigmaaldrich.comnih.govnih.gov
In an HTS setup for cholinesterase inhibitors, the enzymatic reaction is performed in multi-well plates. Each well contains the enzyme and the fluorogenic substrate, this compound. A different test compound from a large chemical library is added to each well. nih.gov If a test compound is an effective inhibitor, it will block or reduce the activity of cholinesterase. Consequently, the hydrolysis of the substrate will be diminished, resulting in a low or absent fluorescent signal. Conversely, in wells containing compounds with no inhibitory effect, the enzyme will function normally, producing a strong fluorescent signal.
This clear "on/off" or graded fluorescent response allows for the rapid and efficient identification of potential enzyme inhibitors from vast libraries of chemicals. nih.govresearchgate.net The use of such fluorogenic substrates is a cornerstone of modern HTS campaigns aimed at discovering new therapeutic agents. scbt.com
Integration with On-line High-Performance Liquid Chromatography (HPLC) Systems
The fluorogenic properties of this compound and its hydrolysis product are also leveraged in more advanced analytical setups, such as on-line high-performance liquid chromatography (HPLC) systems. medchemexpress.commedchemexpress.com HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. nih.govspringernature.com
In an integrated on-line system, an enzymatic reaction can be performed, and the resulting mixture can be directly injected into an HPLC system. The components of the mixture, including the unreacted substrate (this compound) and the fluorescent product (7-hydroxy-1-methylquinolinium iodide), are separated on the HPLC column. A fluorescence detector placed after the column then measures the amount of the fluorescent product.
This integration is particularly useful for identifying and characterizing enzyme inhibitors. medchemexpress.commedchemexpress.com For instance, a mixture of potential inhibitors can be incubated with the enzyme and substrate. The reaction products are then separated by HPLC, allowing researchers to determine which specific compounds in the mixture are responsible for inhibiting the enzyme by observing the reduction in the fluorescent product peak. This method provides reliable kinetic parameters and is valuable for developing and understanding enzyme modulators. nih.govspringernature.com
Utilization of Quinolinium Salts as Photocatalysts in Organic Transformations
Quinolinium salts, the class of compounds to which this compound belongs, have emerged as effective photocatalysts in organic synthesis. researchgate.net Photocatalysis uses light to drive chemical reactions, and organic photocatalysts like quinolinium salts offer a sustainable alternative to traditional transition-metal catalysts. researchgate.netacs.org
Under visible light irradiation, quinolinium salts can be excited to a higher energy state. In this excited state, they can facilitate various organic transformations through photoinduced electron-transfer reactions. researchgate.net For example, the singlet-excited state of the 3-cyano-1-methylquinolinium ion has been shown to enable the oxidation of benzene to phenol using dioxygen and water. researchgate.net Similarly, other quinolinium derivatives have been used in photocatalytic systems for a range of reactions, including the synthesis of complex molecules like quinazolines and dearomatization reactions. researchgate.netresearchgate.net The reactivity of these salts can be tuned by modifying their chemical structure, making them versatile tools for synthetic chemists. rsc.org
Design and Application of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of certain quinolinium derivatives makes them excellent candidates for the design of fluorescent probes and chemical sensors. nih.govnih.gov These probes are molecules designed to change their fluorescence properties (such as intensity or wavelength) in the presence of a specific analyte, allowing for the detection and quantification of that analyte. scbt.com
Quinolinium-based fluorophores are advantageous because they are often water-soluble, highly photostable, and possess high fluorescence quantum yields and lifetimes. nih.govnih.gov Researchers have developed "fluorophore-spacer-receptor" architectures where the quinolinium core acts as the fluorophore. This design allows for the creation of probes that are sensitive to various environmental parameters, including pH. For instance, probes have been developed that are responsive to pH changes in the range of 5.5 to 13, making them suitable for monitoring dynamic (electro)chemical processes in aqueous media. nih.govnih.gov
Anion Sensing by Quinolinium-Derived Receptors
A specific and significant application of quinolinium-based fluorescent probes is in the detection of anions. benthamdirect.comresearchgate.net The quinolinium nucleus itself has a known capability for sensing halide ions like chloride, bromide, and iodide. benthamdirect.comresearchgate.net This ability can be enhanced and modified by attaching specific receptor moieties to the quinolinium structure.
For example, by combining the quinolinium nucleus with a boronic acid moiety, researchers have created water-soluble probes that are sensitive to a range of anions, including fluoride and cyanide, in addition to other halides. benthamdirect.comresearchgate.net The binding of an anion to the receptor part of the probe causes a change in the electronic properties of the quinolinium fluorophore, leading to a detectable change in fluorescence intensity or a spectral shift. benthamdirect.comresearchgate.nethw.ac.uk Some of these probes enable the detection of halides at physiological concentrations and cyanide at lethal threshold levels, highlighting their potential in environmental monitoring and diagnostics. benthamdirect.comresearchgate.net
Table 2: Research Findings on Quinolinium-Based Anion Probes
| Probe Type | Target Anions | Sensing Mechanism | Notable Features |
|---|---|---|---|
| Quinolinium Boronic Acid Probes | Fluoride, Chloride, Bromide, Iodide, Cyanide | Combination of halide sensing by quinolinium and ion binding by boronic acid. benthamdirect.comresearchgate.net | Water-soluble; can detect halides at physiological concentrations and cyanide at lethal levels (~20-30 μM). benthamdirect.comresearchgate.net |
| General Quinolinium-Derived Sensors | Acetate | Turn-off fluorescence response involving charge transfer. hw.ac.uk | Forms complex host-guest species with the anion. hw.ac.uk |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7-hydroxy-1-methylquinolinium iodide |
| Acetate |
| Acetylcholine |
| Benzene |
| Boronic acid |
| Bromide |
| Chloride |
| Cyanide |
| Fluoride |
| Iodide |
| Phenol |
| Thiocholine |
| 5,5′-dithiobis(2-nitrobenzoic acid) |
Environmental Monitoring and Detection Systems
This compound plays a crucial role in the development of sensitive detection systems for environmental monitoring, primarily through its function as a fluorogenic substrate for cholinesterases. Cholinesterase-based biosensors are widely employed for the detection of a class of toxic compounds, including organophosphorus and carbamate pesticides, as well as nerve agents, which act as potent inhibitors of these enzymes. nih.govresearchgate.net The fundamental principle of these detection systems lies in the enzymatic hydrolysis of a substrate, which in the case of this compound, leads to a measurable change in fluorescence.
When this compound is hydrolyzed by cholinesterase, it yields a product that is fluorescent. In the absence of cholinesterase inhibitors, the enzymatic reaction proceeds unimpeded, resulting in a strong fluorescent signal. Conversely, in the presence of substances like organophosphate pesticides, the activity of cholinesterase is inhibited. This inhibition leads to a decrease in the rate of hydrolysis of this compound, and consequently, a reduction in the fluorescent output. The degree of fluorescence quenching is proportional to the concentration of the inhibitor, allowing for quantitative analysis.
The application of fluorometric and colorimetric biosensors for cholinesterase inhibitors is a significant area of research with direct implications for environmental safety and public health. nih.govconsensus.app These biosensors offer the potential for rapid, sensitive, and on-site detection of contaminants in various environmental matrices, such as water and soil. While the literature extensively covers the principles of cholinesterase biosensors, detailed research findings specifically quantifying the performance of this compound in the analysis of real-world environmental samples are not as prevalent. However, the operational parameters of similar cholinesterase-based biosensors provide a benchmark for the expected performance.
Below is an interactive data table summarizing the typical performance of cholinesterase-based biosensors for the detection of common organophosphate pesticides. While not exclusively utilizing this compound, these data are representative of the detection capabilities of such systems.
| Pesticide | Detection Method | Sample Matrix | Typical Detection Limit (ppb) |
| Chlorpyrifos | Fluorescence Quenching | Tap Water | 0.14 |
| Profenofos | Not Detected | Tap Water | - |
| Paraoxon | Amperometry | Tap Water | 7.5 (in 25% methanol) |
| Parathion | Amperometry | Tap Water | Not specified |
| Chlorfenvinphos | Amperometry | Tap Water | Not specified |
Note: The data in this table is compiled from various studies on cholinesterase-based biosensors and may not exclusively represent systems using this compound.
The development of these biosensors is a continuous effort, with research focusing on enhancing sensitivity, selectivity, and stability through the use of nanomaterials and genetically engineered enzymes. nih.gov The goal is to create robust and portable devices for the rapid screening of environmental pollutants.
Role as Synthetic Intermediates in the Construction of Fused Heterocyclic Compounds
Beyond its application in biochemical assays, the chemical structure of this compound suggests its potential as a synthetic intermediate in the construction of fused heterocyclic compounds. While direct examples of its use in this context are not extensively documented in the literature, the reactivity of the core quinolinium salt structure provides a strong basis for this application. Specifically, N-alkylquinolinium salts are known precursors to quinolinium ylides, which are versatile 1,3-dipoles in cycloaddition reactions. mdpi.com
The key to this synthetic utility lies in the deprotonation of the carbon atom adjacent to the positively charged nitrogen of the quinolinium ring. In the case of this compound, a related species could be generated and subsequently participate in reactions to form more complex structures. One of the most powerful methods for constructing five-membered rings is the 1,3-dipolar cycloaddition. koreascience.kr In this type of reaction, a 1,3-dipole, such as a quinolinium ylide, reacts with a dipolarophile (typically an electron-deficient alkene or alkyne) to form a five-membered heterocyclic ring in a highly stereocontrolled manner.
The general scheme for the formation of a fused pyrrolo[1,2-a]quinoline system from a quinolinium salt is as follows:
Ylide Formation: A base is used to deprotonate the N-alkylquinolinium salt, generating a highly reactive quinolinium ylide.
Cycloaddition: The quinolinium ylide then reacts with a suitable dipolarophile in a [3+2] cycloaddition reaction.
Formation of the Fused System: This cycloaddition results in the formation of a new five-membered ring fused to the original quinoline (B57606) structure, yielding a pyrrolo[1,2-a]quinoline derivative.
This methodology has been successfully applied to a variety of quinolinium and isoquinolinium salts to synthesize a diverse range of fused and spiro-heterocyclic systems. nih.govresearchgate.net The resulting polycyclic structures are of significant interest in medicinal chemistry and materials science due to their presence in natural products and their potential biological activities.
Structure Activity Relationship Sar and Mechanistic Insights in Quinolinium Systems
Quantitative Structure-Activity Relationship (QSAR) Studies for Quinolinium Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to ascertain a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.org For quinolinium derivatives, QSAR studies are instrumental in predicting the biological activities of new molecules and accelerating the development of novel therapeutic agents. dergipark.org.tr These models are built by correlating molecular descriptors—numerical representations of molecular properties—with a measured biological response, such as antimicrobial or anticancer activity. jetir.orgnih.govijprajournal.com
The process involves optimizing the molecular structures using quantum chemical methods, like Density Functional Theory (DFT), to calculate various descriptors. nih.gov These descriptors can be categorized as electronic, steric, hydrophobic, and topological. dergipark.org.trjetir.org Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR model, which is then validated to ensure its robustness and predictive power. jetir.orgnih.gov For instance, a QSAR study on quinolone-triazole derivatives identified key descriptors controlling antibacterial activity against S. aureus and P. aeruginosa, leading to the design of new compounds with potentially higher efficacy. nih.gov Similarly, QSAR models for quinoline (B57606) derivatives have been developed to predict antimalarial activity, revealing correlations between topological descriptors and the inhibitory concentration (IC50). jetir.org
The quality and predictive ability of a QSAR model are assessed using several statistical parameters, as shown in the table below.
Table 1: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Correlation Coefficient | r² or R² | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). jetir.org | A value closer to 1.0 indicates a better fit of the model to the data. |
| Cross-validated R² | q² or Q² | Measures the predictive ability of the model, often determined by the leave-one-out (LOO) method. nih.govresearchgate.net | A high q² value (typically > 0.5) suggests good predictive power. |
| Fischer's Test Value | F-ratio | Indicates the statistical significance of the regression model. jetir.orgijprajournal.com | A high F-value suggests the model is statistically significant. |
| Standard Deviation | s | Measures the deviation of the predicted values from the observed values. | A lower value indicates a better model. |
The reactivity and biological activity of quinolinium derivatives are profoundly influenced by their electronic and steric properties. researchgate.net Molecular descriptors quantifying these properties are essential for building predictive QSAR models. orientjchem.org Quantum chemical calculations are a primary source for these descriptors, which can, in principle, express all the electronic and geometric properties of molecules and their interactions with biological receptors. researchgate.net
Electronic Descriptors describe the distribution of electrons within a molecule and its orbital energies. Key electronic descriptors include:
HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to a molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). orientjchem.orgnih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net
Atomic Net Charges: The charge on specific atoms can be crucial for drug-receptor interactions. orientjchem.org For example, in some quinazoline (B50416) derivatives, the net atomic charges on certain carbon and oxygen atoms were found to be linearly related to anticancer activity. orientjchem.org
Dipole Moment: This descriptor relates to the polarity of the molecule, which is important for solubility and binding interactions. dergipark.org.trresearchgate.net
Steric Descriptors relate to the size and shape of the molecule, which govern how it fits into a biological target's active site. umich.edu Important steric descriptors include:
Molecular Volume: This gives an indication of the molecule's size, which can be influenced by the bulk of its substituents. dergipark.org.tr
Van der Waals Volume: In a QSAR study of quinolinone-based thiosemicarbazones, the van der Waals volume was suggested to play a pivotal role in anti-tuberculosis activity. nih.gov
Molar Refractivity (MR): This descriptor is related to both the polarity and the size of a substituent. dergipark.org.tr
| Steric | Molar Refractivity (MR) | Related to the volume and polarizability of a molecule. dergipark.org.tr | Can describe the bulk and dispersion forces of substituents. dergipark.org.tr |
Influence of Substituent Effects on Spectroscopic Properties and Chemical Behavior
Substituents attached to the quinolinium core have a profound impact on the molecule's electronic structure, which in turn significantly alters its spectroscopic properties and chemical behavior. mdpi.commdpi.com These effects are critical for understanding molecular interactions and for the rational design of compounds with specific characteristics, such as fluorescent probes or catalysts. nih.govrsc.org
The electronic effects of substituents are generally classified as inductive (through-bond polarization) and resonance (delocalization of π-electrons). Electron-donating groups (e.g., -OCH₃, -NH₂) increase electron density in the ring system, while electron-withdrawing groups (e.g., -NO₂, -CN) decrease it. mdpi.comrsc.org These shifts in electron density directly influence how the molecule interacts with electromagnetic radiation, leading to changes in its various spectra. nih.govumk.pl
In UV-Vis spectroscopy , substituents can cause a shift in the maximum absorption wavelength (λmax). Electron-donating groups typically cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups can cause a hypsochromic shift (to shorter wavelengths). nih.gov This is because they alter the energy gap between the HOMO and LUMO, which corresponds to the energy of the electronic transition being observed. nih.gov
In NMR spectroscopy , the chemical shifts of protons and carbons are highly sensitive to the electronic environment. Electron-withdrawing substituents deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield), whereas electron-donating groups cause an upfield shift due to increased shielding. rsc.org
The chemical behavior of quinolinium derivatives is also heavily dictated by substituent effects. For example:
Reactivity: The electron density at various positions on the quinoline ring influences its susceptibility to nucleophilic or electrophilic attack. Substituents can direct incoming reagents to specific positions and affect reaction rates. nih.gov
Acidity/Basicity: The pKa of functional groups on the quinolinium ring system is altered by the electronic nature of other substituents. For instance, the basicity of the quinoline nitrogen is influenced by substituents on the ring, which can be correlated with nitrogen lone pair ionization energies. nih.gov
Crystallization: The nature of substituents, including their size and functional groups, can influence intermolecular interactions (e.g., hydrogen bonding, π-stacking), thereby dictating the crystallization mechanism and the final crystal structure. rsc.org
A study on nih.govhelicene derivatives demonstrated that the introduction of cyano (electron-withdrawing) and methoxy (B1213986) (electron-donating) groups significantly modified the electronic structures and optical properties, leading to a dramatic increase in the intensity of emission and circularly polarized luminescence. mdpi.com
Enantiomeric Selectivity and Stereochemical Considerations in Quinolinium Reactions
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor in the reactivity and biological interactions of quinolinium compounds. wikipedia.org Many reactions involving quinolinium derivatives can create new chiral centers, and controlling the stereochemical outcome to produce a single enantiomer (enantioselectivity) is a major goal in modern organic synthesis, particularly in drug development. numberanalytics.comyoutube.com
The stereochemical outcome of a reaction is influenced by several factors, including steric effects, electronic effects, and the use of chiral catalysts or auxiliaries. numberanalytics.com In the context of quinolinium systems, the planar, electron-deficient nature of the ring system presents distinct faces for chemical attack. A nucleophile, for example, can attack from either the top face or the bottom face of the ring. If the molecule is prochiral (meaning it can be converted to a chiral molecule in a single step), these faces are designated as Re and Si. libretexts.org An enzyme or a chiral reagent can differentiate between these faces, leading to the preferential formation of one enantiomer over the other. libretexts.org
A notable example is the enantioselective [2+2] photocycloaddition of 2-quinolones. researchgate.net In this reaction, the quinolone substrate coordinates to a chiral lactam host via two hydrogen bonds. This binding shields one enantiotopic face of the quinolone, leaving the other face exposed for either an intra- or intermolecular reaction. This controlled approach leads to the formation of the cyclobutane (B1203170) product with high enantiomeric excess (ee). researchgate.net This demonstrates that even non-covalent interactions can be sufficient to achieve high levels of stereocontrol in reactions involving quinoline systems. researchgate.net
Key considerations in quinolinium stereochemistry include:
Prochirality: Carbonyl groups or double bonds within quinolinium structures are often prochiral sp² centers. Enzymes and chiral reagents can selectively add to the Re or Si face, creating a new tetrahedral chiral center with a specific configuration (R or S). libretexts.org
Chiral Catalysis: The use of chiral catalysts is a powerful strategy to induce enantioselectivity. The catalyst can form a transient chiral complex with the quinolinium substrate, lowering the activation energy for the pathway leading to one enantiomer. numberanalytics.com
Diastereoselectivity: If the quinolinium substrate already contains a chiral center, a reaction creating a new one will result in diastereomers. The existing chiral center can influence the stereochemical outcome at the new center, a phenomenon known as substrate-controlled diastereoselectivity. libretexts.org
The ability to control these reactions is vital, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles within the chiral environment of the human body. mdpi.comnih.gov
Elucidation of Action Mechanisms for Quinolinium-Based Reagents
Understanding the mechanism of action (MoA) of quinolinium-based compounds is crucial for assessing their therapeutic potential and for developing more effective and selective agents. nih.gov The MoA encompasses the specific biochemical interactions through which a compound produces its pharmacological effect, including the identification of its molecular targets and the subsequent cellular pathways it modulates. nih.govnih.gov Quinolinium derivatives exhibit a wide range of biological activities, and their mechanisms are correspondingly diverse.
One prominent mechanism involves the inhibition or reactivation of enzymes. For instance, certain pyridinium (B92312) oximes containing a quinolinium carboxamide moiety have been designed as reactivators for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) that have been inhibited by organophosphate nerve agents. nih.gov The quinolinium part of the molecule aids in binding to the peripheral anionic site (PAS) of AChE or within the active site of BChE, positioning the oxime group to nucleophilically attack the phosphorus atom of the inhibitor, thereby restoring enzyme function. nih.gov
Another key mechanism, particularly for antimicrobial quinolinium compounds, is the disruption of essential cellular processes. A study of novel thiazole-quinolinium derivatives found that they possess potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The proposed mechanism involves the disruption of bacterial cell division. These compounds were shown to stimulate the polymerization of the FtsZ protein, a crucial component in the formation of the Z-ring at the site of cell division. rsc.org By disrupting the dynamic assembly of FtsZ, the compounds prevent proper cell division, leading to cell elongation and eventual death. rsc.org
Methods for elucidating the MoA include:
Affinity Purification: Immobilizing the compound on a solid support to "pull out" its binding partners from a cell lysate, which can then be identified by mass spectrometry. nih.gov
Genetic and Molecular Profiling: Analyzing changes in gene expression or protein levels in cells after treatment with the compound to identify perturbed pathways. nih.gov
Biochemical Assays: Directly testing the effect of the compound on the activity of purified enzymes or other proteins hypothesized to be targets. rsc.org
Thermal Proteome Profiling: Measuring changes in the thermal stability of proteins across the proteome in the presence of the compound. A drug binding to its target often increases the target's melting temperature. nih.gov
These approaches help to build a comprehensive picture of how quinolinium-based reagents exert their effects, paving the way for their optimization as therapeutic agents. ontosight.ai
Green Chemistry Principles in the Synthesis and Application of Quinolinium Salts
Development of Environmentally Benign Synthetic Protocols
Traditional methods for the synthesis of quinoline (B57606) and its derivatives often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. In contrast, modern synthetic chemistry is moving towards more benign protocols. One-pot syntheses, for example, are gaining traction as they reduce the need for purification of intermediates, thereby saving solvents and energy. researchgate.netnih.gov Such procedures can be designed to be highly efficient, leading to the desired products in good yields through a cascade of reactions in a single reaction vessel.
For the synthesis of quinolinium salts, metal-catalyzed C─H activation has been identified as a transformative, atom-economical strategy that offers high regio- and stereoselectivity. researchgate.net Furthermore, the use of catalysts that can be easily recovered and reused aligns with the principles of green chemistry by minimizing waste. While specific green protocols for 7-Acetoxy-1-methylquinolinium iodide are not extensively documented, the general methodologies developed for other quinolinium salts can be adapted. For instance, a plausible environmentally benign synthesis could involve the direct methylation of 7-acetoxyquinoline using a green methylating agent.
Recent advancements in the synthesis of quinoline derivatives have explored the use of various catalysts to promote greener reactions. For instance, some protocols have successfully utilized catalysts that can be recycled and reused, a key aspect of sustainable chemistry. The development of one-pot syntheses for quinazoline (B50416) derivatives, which share structural similarities with quinolines, further highlights the trend towards more efficient and less wasteful synthetic routes. nih.gov
Utilization of Sustainable Solvents (e.g., water, solvent-free conditions) in Quinolinium Chemistry
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Consequently, there is a significant research effort to replace them with more sustainable alternatives. Water is a particularly attractive solvent due to its abundance, non-toxicity, and non-flammability. eurekalert.org Organic synthesis in water has been shown to be feasible for a variety of reactions, and in some cases, water can even enhance reaction rates and selectivities. eurekalert.orgbiotage.com
The synthesis of quinolines in water has been successfully demonstrated, showcasing the potential for greener production of these important heterocycles. eurekalert.org For the preparation of quinolinium salts, the quaternization of the quinoline nitrogen is often carried out in a suitable solvent. The use of water as a solvent for the N-alkylation of quinolines is a promising green alternative to traditional organic solvents. While the solubility of all reactants in water can be a challenge, techniques such as heating water under pressure can modify its properties to better dissolve organic compounds. biotage.com
The following table summarizes the advantages of using sustainable solvents in the synthesis of quinolinium salts:
| Sustainable Solvent | Key Advantages | Challenges |
| Water | Non-toxic, non-flammable, abundant, can enhance reactivity. eurekalert.org | Poor solubility of some organic reactants. |
| Solvent-Free | Minimizes waste, simplifies purification, can reduce reaction times. | Limited to certain reaction types, potential for localized overheating. |
Atom Economy and Synthetic Efficiency in Quinolinium Compound Preparation
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com A reaction with high atom economy is one that generates minimal waste, as most of the atoms from the starting materials are found in the final product. The percent atom economy can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 libretexts.org
The synthesis of this compound can be analyzed in terms of its atom economy. A plausible synthesis involves the N-methylation of 7-acetoxyquinoline with methyl iodide.
Reaction: 7-Acetoxyquinoline + Methyl Iodide → this compound
To calculate the atom economy of this reaction, we first need the molecular weights of the reactants and the product.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 7-Acetoxyquinoline | C₁₁H₉NO₂ | 187.19 |
| Methyl Iodide | CH₃I | 141.94 |
| This compound | C₁₂H₁₂INO₂ | 329.13 |
Using these values, the atom economy can be calculated as follows:
% Atom Economy = (329.13 / (187.19 + 141.94)) x 100 = (329.13 / 329.13) x 100 = 100%
This addition reaction demonstrates a perfect atom economy, as all the atoms of the reactants are incorporated into the final product, with no byproducts being formed. This is an ideal scenario from a green chemistry perspective. rsc.org
Future Research Directions and Emerging Paradigms in 7 Acetoxy 1 Methylquinolinium Iodide Chemistry
Exploration of Novel and Highly Efficient Synthetic Methodologies
The classical synthesis of quinolinium salts often involves the quaternization of the quinoline (B57606) nitrogen. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. Drawing inspiration from broader advancements in the synthesis of quinoline derivatives, methodologies such as Friedlander annulation could be adapted for creating diverse precursor quinolines. nih.gov The exploration of novel catalysts, flow chemistry processes, and microwave-assisted synthesis could significantly reduce reaction times, increase yields, and minimize waste. A key goal will be the development of modular synthetic strategies that allow for the easy introduction of various functional groups onto the quinoline core, enabling the creation of a library of derivatives with tailored properties.
Table 1: Potential Synthetic Strategy Enhancements
| Synthetic Approach | Potential Advantage | Research Focus |
|---|---|---|
| Flow Chemistry | Improved scalability, safety, and process control. | Optimization of reaction conditions in continuous flow reactors. |
| Microwave-Assisted Synthesis | Drastic reduction in reaction times. | Development of solvent-free or high-boiling point solvent systems. |
| Catalytic C-H Activation | Direct functionalization of the quinoline core. | Discovery of selective catalysts for regioselective derivatization. |
| Modular Synthesis | Rapid generation of a diverse compound library. | Design of building blocks for combinatorial synthesis approaches. |
Advanced Mechanistic Investigations using Ultrafast Time-Resolved Spectroscopy
The hydrolysis of 7-acetoxy-1-methylquinolinium iodide, which leads to the formation of a highly fluorescent product, is the cornerstone of its application. However, the precise dynamics of this process, both in solution and within an enzyme's active site, are not fully understood. Ultrafast time-resolved spectroscopy, with its ability to probe chemical events on femtosecond to picosecond timescales, offers a powerful tool for these investigations. kuleuven.beresearchgate.net
Techniques like femtosecond fluorescence up-conversion and transient absorption spectroscopy could provide unprecedented insight into the electronic excited-state dynamics of both the substrate and its fluorescent product. kuleuven.bemdpi.com This would allow researchers to map the entire photochemical and photophysical pathway, from photon absorption to fluorescence emission. Such studies could reveal transient intermediate species and elucidate the kinetics of the enzymatic reaction with ultimate time resolution, contributing to a deeper understanding of enzyme-substrate interactions. axis-photon.comrsc.org
Integration with Microfluidic and Miniaturized Analytical Platforms
The trend towards miniaturization in analytical chemistry provides a significant opportunity for this compound. Its fluorogenic nature makes it an ideal substrate for high-throughput screening (HTS) assays in miniaturized formats, such as 384-well plates and microfluidic "lab-on-a-chip" devices. researchgate.netamrita.edu These platforms allow for the rapid analysis of large numbers of potential acetylcholinesterase inhibitors using minuscule volumes of reagents. acs.org
Microfluidic devices, which enable precise control over fluid flow and mixing, can be designed to perform enzymatic assays with high efficiency and sensitivity. acs.org Paper-based microfluidic analytical devices (μPADs) represent a low-cost alternative for developing simple, portable diagnostic tools that utilize substrates like this compound for colorimetric or fluorescent readouts. nih.gov Future work will focus on integrating this substrate into multiplexed screening platforms capable of simultaneously assessing multiple enzyme activities or inhibitor potencies. acs.org
Development of Advanced Responsive Materials and Biosensors
The enzymatic cleavage of the acetoxy group is a chemical trigger that can be harnessed to create advanced "smart" materials and biosensors. Quinolinium derivatives are already being explored for the construction of prodrugs that release an active compound in response to specific biological stimuli, such as enzymes or reactive oxygen species. nih.govresearchgate.net Similarly, this compound could be incorporated into polymer hydrogels or attached to nanoparticles. In the presence of acetylcholinesterase, the cleavage of the ester bond would alter the material's properties (e.g., solubility, fluorescence), enabling its use as a responsive drug delivery system or a diagnostic material. mdpi.com
Furthermore, the high sensitivity and specificity of the enzymatic reaction make this compound an excellent candidate for biosensor development. mdpi.com The substrate could be immobilized on surfaces, such as those of optical fibers or graphene-based transistors, to create highly sensitive devices for detecting acetylcholinesterase activity or the presence of its inhibitors, which include many pesticides and nerve agents. mdpi.com The development of such biosensors is crucial for applications in healthcare, environmental monitoring, and food safety. mdpi.com
Identification of Other Enzymatic Substrate Applications
While this compound is primarily known as a substrate for acetylcholinesterase, its chemical structure—an acetate (B1210297) ester—suggests it may be recognized by other hydrolases. nih.gov A significant future research direction is the systematic screening of this compound against a broad panel of other esterases, lipases, and proteases. This could uncover novel enzymatic activities and expand the compound's utility as a diagnostic tool for other enzymes that may be biomarkers for various diseases. Identifying new enzyme targets would open up entirely new avenues for its application in biochemistry and medical diagnostics.
Rational Design and Property Prediction through Advanced Computational Chemistry
Computational chemistry offers powerful tools for the rational design of new quinolinium-based molecules with enhanced or novel properties. manchester.ac.uk Generative models and machine learning algorithms can be employed to design new chemical species from the ground up, starting from a desired set of properties. nih.gov For instance, these methods could be used to design derivatives of this compound with shifted fluorescence wavelengths (to avoid interference from biological autofluorescence), improved water solubility, or greater substrate specificity for different enzymes.
Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to predict molecular properties and to model the enzymatic hydrolysis reaction in detail. escholarship.org This allows for an in-silico understanding of the structure-activity relationship. nih.gov By combining protein-ligand docking with calculations of reaction barriers, researchers can predict how modifications to the substrate's structure will affect its binding to the enzyme's active site and its subsequent turnover rate. nih.govescholarship.org This computational-guided approach can accelerate the discovery and optimization of new fluorogenic probes for a wide range of applications. nih.govrsc.org
Table 2: Computationally-Guided Design Targets
| Target Property | Computational Method | Desired Outcome |
|---|---|---|
| Fluorescence Wavelength | Time-Dependent DFT (TD-DFT) | Red-shifted emission to minimize background fluorescence. |
| Enzyme Specificity | Molecular Docking, QM/MM | Enhanced binding and reactivity with a target enzyme. |
| Aqueous Solubility | Molecular Dynamics, Free Energy Perturbation | Improved performance in biological assays. |
| Chemical Stability | DFT, Reaction Path Analysis | Increased shelf-life and stability under assay conditions. |
Q & A
Q. Q1. What are the primary applications of 7-acetoxy-1-methylquinolinium iodide (AMQI) in biochemical assays?
AMQI is a fluorogenic substrate for cholinesterase enzymes, enabling real-time monitoring of enzymatic activity via fluorescence spectroscopy. Hydrolysis of its acetyl group by cholinesterase releases 1-methylquinolinium hydroxide, detectable at excitation/emission wavelengths of 320/410 nm . To implement this assay:
- Methodology : Prepare a reaction buffer (e.g., pH 7.4 phosphate buffer), add AMQI (10–100 µM), and initiate hydrolysis with enzyme. Measure fluorescence intensity over time. Include negative controls (enzyme-free) to account for non-specific hydrolysis.
- Key Considerations : Optimize substrate concentration to avoid inner-filter effects and validate enzyme inhibition using known inhibitors (e.g., physostigmine).
Q. Q2. How is this compound synthesized and characterized?
Synthesis involves quaternization of 1-methylquinoline with methyl iodide, followed by acetylation of the hydroxyl group. Critical characterization steps include:
- NMR Spectroscopy : Confirm quaternization via disappearance of methyl protons in -NMR and acetate group integration.
- Mass Spectrometry : Validate molecular weight (MW = 353.14 g/mol) using ESI-MS.
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to ensure >98% purity, as impurities may interfere with fluorometric assays .
Advanced Research Questions
Q. Q3. How can contradictory data on AMQI’s enzymatic kinetics be resolved?
Discrepancies in or values may arise from variations in assay conditions (e.g., buffer ionic strength, temperature).
- Troubleshooting Workflow :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., 25°C, 0.1 M phosphate buffer).
- Interference Analysis : Test for fluorescence quenching by co-solvents (e.g., DMSO) or competing substrates.
- Enzyme Source Comparison : Compare kinetics using cholinesterase isoforms (e.g., acetylcholinesterase vs. butyrylcholinesterase) .
- Data Interpretation : Use nonlinear regression (Michaelis-Menten or Hill equation models) to account for cooperative effects.
Q. Q4. What experimental strategies optimize AMQI’s stability in long-term fluorometric studies?
AMQI’s stability is influenced by light, temperature, and pH.
- Methodology for Stability Testing :
- Photostability : Expose AMQI solutions to UV light (320 nm) and monitor fluorescence decay over 24 hours.
- Thermal Stability : Store aliquots at –20°C, 4°C, and 25°C; compare hydrolysis rates via HPLC.
- pH-Dependent Degradation : Assess fluorescence yield in buffers ranging from pH 6.0 to 8.4.
- Key Finding : AMQI degrades rapidly above pH 8.0; use neutral buffers and opaque containers for storage .
Q. Q5. How can AMQI be adapted for high-throughput screening (HTS) of cholinesterase inhibitors?
HTS requires miniaturization and automation:
- Assay Design :
- Microplate Format : Use 96-well plates with 50 µL reaction volumes.
- Automated Dispensing : Employ liquid handlers for substrate/enzyme addition.
- Signal Normalization : Include internal controls (e.g., fluorescent standards) to correct for plate reader variability.
- Validation : Compare Z’-factor values (>0.5 indicates robustness) between manual and automated workflows .
Q. Q6. What analytical techniques resolve structural ambiguities in AMQI derivatives?
For derivatives with conflicting spectral
- X-ray Crystallography : Determine absolute configuration of the quinolinium core.
- Tandem MS/MS : Fragment ions (e.g., m/z 184 for the quinolinium moiety) confirm substitution patterns.
- DFT Calculations : Simulate -NMR chemical shifts to validate experimental spectra .
Data Reporting and Reproducibility
Q. Q7. How should researchers report AMQI-related data to ensure reproducibility?
Follow guidelines for experimental rigor:
- Detailed Protocols : Specify substrate preparation (e.g., stock solution in anhydrous DMSO), instrument settings (e.g., slit widths in fluorometry), and statistical methods (e.g., n ≥ 3 replicates).
- Raw Data Sharing : Deposit fluorescence kinetics curves in repositories like Zenodo, accompanied by metadata (e.g., instrument calibration dates).
- Negative Results : Report failed optimization attempts (e.g., solvent incompatibility) to prevent redundant efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
